2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a sulfamoyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps, including etherification, sulfonylation, amination, and esterificationAmination and esterification steps are then carried out to obtain the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key raw materials include salicylic acid, methyl salicylate, and sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: Common substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid is utilized in various scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting psychiatric disorders like schizophrenia and depression.
Industry: Employed in the production of specialty chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Uniqueness
2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .
Properties
IUPAC Name |
2-methoxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-5-11(6-4-10)16-22(19,20)12-7-8-14(21-2)13(9-12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSSSTJQWFGWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.